2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . The trifluoromethyl group in this compound enhances its biological activity and stability, making it a valuable molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with a trifluoromethyl-substituted aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The reaction conditions often include the use of acidic catalysts and solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antibacterial and antifungal agent.
Medicine: It shows promise in the development of new drugs for treating infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition of their activity. This can result in antibacterial, antifungal, and anticancer effects by disrupting essential biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)ethanamine: A simpler imidazole derivative with similar biological activities.
2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanamine: Another benzimidazole derivative with different substituents that affect its activity.
2-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine: A compound with a morpholine group that enhances its solubility and bioavailability.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)ethanamine hydrochloride makes it unique among similar compounds. This group significantly enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for drug development.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3.ClH/c11-10(12,13)9-15-7-3-1-2-4-8(7)16(9)6-5-14;/h1-4H,5-6,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBGECBYXYPHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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